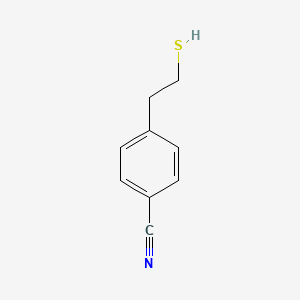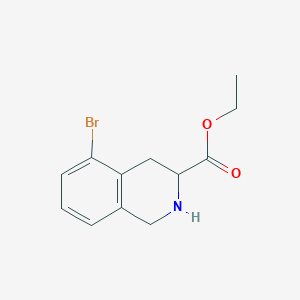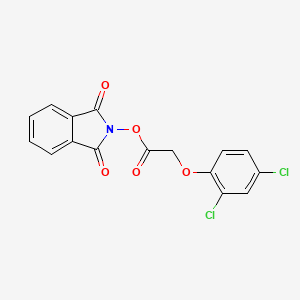
1,3-Dioxoisoindolin-2-yl 2-(2,4-dichlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxoisoindolin-2-yl 2-(2,4-dichlorophenoxy)acetate is a chemical compound with the molecular formula C16H9Cl2NO5 It is known for its unique structure, which includes a dioxoisoindolinyl group and a dichlorophenoxyacetate moiety
Métodos De Preparación
The synthesis of 1,3-Dioxoisoindolin-2-yl 2-(2,4-dichlorophenoxy)acetate typically involves organic synthesis techniques. One common method includes the reaction of 1,3-dioxoisoindolin-2-yl acetate with 2,4-dichlorophenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,3-Dioxoisoindolin-2-yl 2-(2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,3-Dioxoisoindolin-2-yl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including its effects on various enzymes and cellular pathways.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals[][3].
Mecanismo De Acción
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
1,3-Dioxoisoindolin-2-yl 2-(2,4-dichlorophenoxy)acetate can be compared with similar compounds such as:
1,3-Dioxoisoindolin-2-yl acetate: This compound lacks the dichlorophenoxy group and has different chemical properties and applications.
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate: Similar in structure but with an ethyl group instead of the dichlorophenoxy group, leading to different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H9Cl2NO5 |
|---|---|
Peso molecular |
366.1 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C16H9Cl2NO5/c17-9-5-6-13(12(18)7-9)23-8-14(20)24-19-15(21)10-3-1-2-4-11(10)16(19)22/h1-7H,8H2 |
Clave InChI |
WMMDZNBZFWTDEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13575532.png)

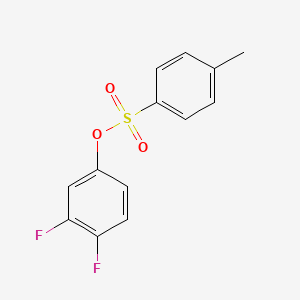
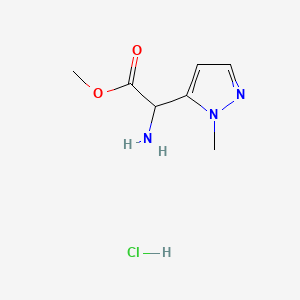
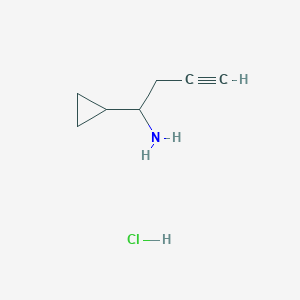
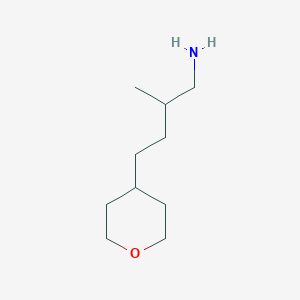
![tert-butyl N-[4-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13575577.png)
![2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B13575582.png)
![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane]hydrochloride](/img/structure/B13575591.png)
![rac-tert-butyl (3aR,6aR)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13575592.png)
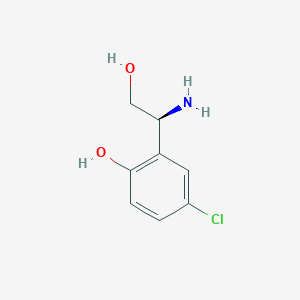
![Methyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B13575595.png)
